Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-
Overview
Description
Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with 4-methyl-1-piperazine sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. These interactions can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Sulfonamide-based indole analogs: Known for their antimicrobial and anticancer properties.
Uniqueness
Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- stands out due to its unique combination of a thiazole ring, piperazine moiety, and sulfonyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[5-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-8(15)12-10-11-7-9(18-10)19(16,17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZUDICIUHKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172776 | |
Record name | Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-87-9 | |
Record name | Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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